6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
6-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a hydrazone linkage and a pyrazine ring fused with an oxadiazole moiety. The presence of methoxy and dimethylphenyl groups further contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to Form the Oxadiazole Ring: The hydrazone intermediate is then subjected to cyclization with an appropriate reagent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.
Introduction of the Pyrazine Ring: The final step involves the reaction of the oxadiazole intermediate with 2,3-dimethylphenylamine under suitable conditions to introduce the pyrazine ring and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
6-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting cell membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- **6-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
- **6-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Uniqueness
The uniqueness of 6-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE lies in its specific structural features, such as the combination of hydrazone, oxadiazole, and pyrazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H21N7O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
5-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C21H21N7O3/c1-12-6-5-7-16(13(12)2)23-18-19(25-21-20(24-18)27-31-28-21)26-22-11-14-8-9-15(29-3)10-17(14)30-4/h5-11H,1-4H3,(H,23,24,27)(H,25,26,28)/b22-11+ |
InChI Key |
QYBRJTSISQCIES-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=C(C=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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